Cas no 1354920-45-8 (4-(2,4-dimethylphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine)

4-(2,4-dimethylphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine 化学的及び物理的性質
名前と識別子
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- 4-(2,4-dimethylphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine
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- MDL: MFCD21335787
- インチ: 1S/C16H15N3S/c1-10-5-6-12(11(2)8-10)13-9-14(19-16(17)18-13)15-4-3-7-20-15/h3-9H,1-2H3,(H2,17,18,19)
- InChIKey: IFVHVLCKDLPJCS-UHFFFAOYSA-N
- ほほえんだ: C1(N)=NC(C2SC=CC=2)=CC(C2=CC=C(C)C=C2C)=N1
4-(2,4-dimethylphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB422540-5 g |
4-(2,4-Dimethylphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine |
1354920-45-8 | 5g |
€935.60 | 2023-04-24 | ||
abcr | AB422540-10 g |
4-(2,4-Dimethylphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine |
1354920-45-8 | 10g |
€1177.00 | 2023-04-24 | ||
abcr | AB422540-10g |
4-(2,4-Dimethylphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine; . |
1354920-45-8 | 10g |
€1177.00 | 2025-02-17 | ||
abcr | AB422540-25g |
4-(2,4-Dimethylphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine; . |
1354920-45-8 | 25g |
€1745.00 | 2025-02-17 | ||
abcr | AB422540-1 g |
4-(2,4-Dimethylphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine |
1354920-45-8 | 1g |
€467.00 | 2023-04-24 | ||
abcr | AB422540-1g |
4-(2,4-Dimethylphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine; . |
1354920-45-8 | 1g |
€467.00 | 2025-02-17 | ||
abcr | AB422540-5g |
4-(2,4-Dimethylphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine; . |
1354920-45-8 | 5g |
€935.60 | 2025-02-17 |
4-(2,4-dimethylphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine 関連文献
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
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Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
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Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
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Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
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Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
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9. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
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Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
4-(2,4-dimethylphenyl)-6-(thiophen-2-yl)pyrimidin-2-amineに関する追加情報
Introduction to 4-(2,4-dimethylphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine (CAS No. 1354920-45-8)
4-(2,4-dimethylphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its Chemical Abstracts Service (CAS) number 1354920-45-8, belongs to the pyrimidine class of heterocyclic aromatic compounds. Pyrimidines are well-known for their structural similarity to nucleic acid bases and their broad spectrum of biological activities, making them invaluable in drug discovery and development.
The molecular structure of 4-(2,4-dimethylphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine incorporates a pyrimidine core substituted with a 2,4-dimethylphenyl group at the 4-position and a thiophen-2-yl group at the 6-position. This particular arrangement of substituents imparts unique electronic and steric properties to the molecule, which are critical for its interaction with biological targets. The presence of both aromatic and heterocyclic systems in its structure suggests potential applications in modulating enzyme activity, receptor binding, and other pharmacological mechanisms.
In recent years, there has been a surge in research focused on developing novel small-molecule inhibitors for therapeutic applications. The compound 4-(2,4-dimethylphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine has emerged as a promising candidate in this regard due to its structural features that mimic known bioactive scaffolds. Specifically, the combination of the dimethylphenyl group and the thiophen-2-yl moiety has been shown to enhance binding affinity to certain protein targets, making it an attractive scaffold for further derivatization and optimization.
One of the most compelling aspects of this compound is its potential role in addressing unmet medical needs. Current research indicates that derivatives of pyrimidine-based structures exhibit significant promise in oncology, neurology, and infectious diseases. For instance, studies have demonstrated that modifications at the 2-amino position of pyrimidine derivatives can lead to enhanced kinase inhibition, which is crucial for developing targeted therapies against cancer. The 4-(2,4-dimethylphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine scaffold aligns well with this trend, offering a versatile platform for designing next-generation drugs.
The synthesis of 4-(2,4-dimethylphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Key synthetic steps typically include condensation reactions between appropriately substituted precursors followed by functional group transformations. Advances in synthetic methodologies have enabled more efficient and scalable production processes for such complex molecules, facilitating their use in preclinical and clinical studies.
From a medicinal chemistry perspective, the flexibility offered by the dimethylphenyl and thiophen-2-yl substituents allows for extensive structural modifications. This adaptability is crucial for optimizing pharmacokinetic properties such as solubility, bioavailability, and metabolic stability. Additionally, computational modeling techniques have been increasingly employed to predict the binding modes of these compounds with target proteins. Such simulations aid in rationalizing structure-function relationships and guide the design of more potent analogs.
Recent preclinical studies have highlighted the therapeutic potential of compounds based on the 4-(2,4-dimethylphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine scaffold. For example, research has shown that certain derivatives exhibit inhibitory effects on specific kinases implicated in tumor growth and progression. These findings underscore the importance of continued investigation into this class of molecules as potential candidates for drug development pipelines. Moreover, the compound's ability to cross biological membranes suggests its suitability for oral administration, which is a desirable trait for patient compliance.
The role of computational tools in drug discovery cannot be overstated. High-throughput virtual screening (HTVS) has become an integral part of identifying lead compounds like 4-(2,4-dimethylphenyl)-6-(thiophen-2-yl)pyrimidin-2-am ine, allowing researchers to rapidly assess large libraries of compounds against biological targets. By leveraging machine learning algorithms and large-scale databases, scientists can predict binding affinities and optimize molecular structures with unprecedented efficiency.
In conclusion, 4-( 24 - dimethylpheny l ) - 6 - ( thioph en - 22 yl ) py rim idin - 22 am ine ( CAS No . 13549 20 -45 -8 ) represents a significant advancement in pharmaceutical chemistry . Its unique structural features , combined with promising preclinical data , position it as a valuable scaffold for developing novel therapeutics . As research progresses , further exploration into its pharmacological properties will undoubtedly yield insights that could revolutionize treatment strategies across multiple disease areas . p >
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